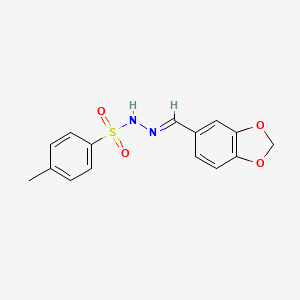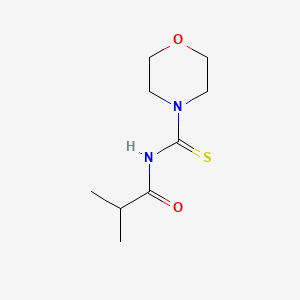![molecular formula C15H23N3O3 B5524953 8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)
8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one compounds involves various substitutions at the 8 position for potential use as antihypertensive agents. Compounds with 4-ethyl substitution and 8-[2-(3-indolyl)ethyl] groups have shown significant activity (Caroon et al., 1981). Another study synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with inhibitory effects on neural Ca-uptake (Tóth et al., 1997).
Molecular Structure Analysis
The molecular structure of related compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been analyzed in various studies. For example, Chiaroni et al. (2000) explored the envelope conformations of the isoxazolidine rings in these compounds, revealing different substituent orientations (Chiaroni et al., 2000).
Chemical Reactions and Properties
Regarding chemical reactions, Eligeti et al. (2013) described a method for synthesizing novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones via intramolecular ipso-cyclization (Eligeti et al., 2013). Additionally, Farag et al. (2008) synthesized 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives (Farag et al., 2008).
科学的研究の応用
Synthesis and Antihypertensive Activity
- A study focused on the synthesis and antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those substituted with specific groups at the 8 position, was prepared for screening as antihypertensive agents. The study found that certain compounds exhibited significant activity as alpha-adrenergic blockers, with variations in activity based on the type and position of substitutions, highlighting their potential in hypertension management (Caroon et al., 1981).
Biological Evaluation of Integrin Antagonists
- Another research explored the synthesis and biological evaluation of nonpeptide integrin antagonists containing spirocyclic scaffolds, demonstrating potent antagonism of specific integrins, which are critical in various physiological processes including cell adhesion, migration, and signaling. This work indicates the therapeutic potential of these compounds in treating diseases related to integrin function (Smallheer et al., 2004).
Antifungal and Antibacterial Activity
- The design, synthesis, and biological evaluation of spiro-isoxazolyl compounds for their antifungal and antibacterial activities were investigated, revealing significant activity against standard strains. Such studies are crucial in the development of new antimicrobial agents amid growing resistance to existing drugs (Rajanarendar et al., 2010).
Neuroprotective Effects
- Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives uncovered compounds with potent inhibitory effects on neural Ca-uptake and protective actions against brain edema and memory deficits, indicating their potential application in neuroprotective therapies (Tóth et al., 1997).
Anticancer and Antidiabetic Properties
- A novel series of spirothiazolidines analogs were developed and evaluated for their anticancer and antidiabetic activities, showing significant potential against specific cancer cell lines and as inhibitors of enzymes involved in diabetes, underscoring the versatility of these compounds in therapeutic development (Flefel et al., 2019).
特性
IUPAC Name |
8-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(2)11-7-12(21-17-11)14(20)18-5-3-15(4-6-18)8-13(19)16-9-15/h10,12H,3-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGVWYWUXBIMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)C(=O)N2CCC3(CC2)CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
